6-Chloro-2-cyclopropylnicotinic acid
Overview
Description
6-Chloro-2-cyclopropylnicotinic acid is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a cyclopropyl group at the 2nd position of the pyridine ring. This compound is primarily used in research and development as a reagent, intermediate, or building block in organic synthesis .
Preparation Methods
The synthesis of 6-Chloro-2-cyclopropylnicotinic acid typically involves the chlorination of 2-cyclopropylnicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere to prevent unwanted side reactions . The reaction is usually carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Chloro-2-cyclopropylnicotinic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted nicotinic acid derivatives .
Scientific Research Applications
6-Chloro-2-cyclopropylnicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylnicotinic acid involves its interaction with specific molecular targets and pathways. As a nicotinic acid derivative, it may interact with nicotinic acid receptors or other related biological targets, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Chloro-2-cyclopropylnicotinic acid can be compared with other similar compounds, such as:
2-Cyclopropylnicotinic acid: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloronicotinic acid: Lacks the cyclopropyl group at the 2nd position, leading to variations in its chemical properties and applications.
Nicotinic acid: The parent compound without any substitutions, which serves as a basis for comparison in terms of chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-2-cyclopropylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-3-6(9(12)13)8(11-7)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUPGGRIJXKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733199 | |
Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862695-75-8 | |
Record name | 6-Chloro-2-cyclopropyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862695-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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